2-Fluorobenzyl thiocyanate

Übersicht

Beschreibung

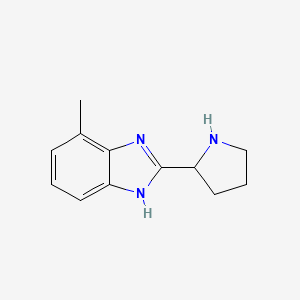

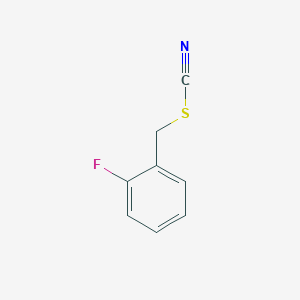

2-Fluorobenzyl thiocyanate is an organic compound with the molecular formula C8H6FNS . It has a molecular weight of 167.203 Da .

Molecular Structure Analysis

The molecular structure of 2-Fluorobenzyl thiocyanate consists of a benzene ring substituted with a fluorine atom and a thiocyanate group attached to the benzyl position .Chemical Reactions Analysis

Thiocyanates, including 2-Fluorobenzyl thiocyanate, can undergo various chemical reactions. The direct introduction method, which includes nucleophilic reaction, electrophilic reaction, and free radical reaction, can introduce SCN groups at the target sites to construct thiocyanates .Wissenschaftliche Forschungsanwendungen

-

Photochemical and Electrochemically Induced Thiocyanation

- Field : Organic Chemistry .

- Application : Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups .

- Methods : These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent . Significant development in photo- and electrochemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .

- Results : This H2O-controlled anodic oxidation synthesis approach is green and can scalable, which are useful feature for a variety of pharmaceutical purposes .

-

Thiocyanate Substituted α-FAPbI

- Field : Material Science .

- Application : Thiocyanate-doped hybrid perovskites have shown enhanced stability and impressive efficiency .

- Methods : The enhanced stability of SCN-substituted pseudocubic FABX3 (B=Pb2+, Sn2+; X=I−, Br−, and Cl−) was discussed based on the density functional theory .

- Results : The incorporation of SCN− can stabilize pseudocubic FABX3, and attribute the enhanced stability mainly to two factors: (1) the strong interaction between Pb2+/Sn2+ and SCN−, as well as the strong hydrogen bonding between FA+ and X−/SCN−, and (2) the structural tilting induced by the incorporation of SCN− .

-

Inhibition of Phenol and Thiocyanate on Partial Nitritation

- Field : Environmental Science .

- Application : This study evaluated the individual and interactive effect of phenol and thiocyanate (SCN−) on partial nitritation (PN) activity .

- Methods : The study was conducted using batch test and response surface methodology .

- Results : The IC50 of phenol and SCN− on PN sludge were 5.6 and 351 mg L−1, respectively .

-

Direct Thiocyanation Reactions

- Field : Organic & Biomolecular Chemistry .

- Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

- Methods : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules. The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .

- Results : These methods can simply and quickly introduce SCN groups at the target sites to construct thiocyanates, and have broad application prospects .

-

Treatment of Thiocyanate-Containing Wastewater

- Field : Environmental Science .

- Application : This paper reviews the chemical properties, applications, sources, and toxicity of thiocyanate, as well as the various treatment methods for thiocyanate in wastewater .

- Methods : It is emphasized that biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories .

- Results : Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

-

Chemistry of Organic Thiocyanates

- Field : Organic Chemistry .

- Application : Organic thiocyanates are important synthetic intermediates to access valuable sulfur-containing compounds .

- Methods : In this review, the different methods for their preparation and their synthetic applications are presented .

- Results : The literature of the last 15 years is covered, highlighting selected recent advances .

-

Direct Thiocyanation Reactions

- Field : Organic & Biomolecular Chemistry .

- Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

- Methods : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules. The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .

- Results : These methods can simply and quickly introduce SCN groups at the target sites to construct thiocyanates, and have broad application prospects .

-

Treatment of Thiocyanate-Containing Wastewater

- Field : Environmental Science .

- Application : This paper reviews the chemical properties, applications, sources, and toxicity of thiocyanate, as well as the various treatment methods for thiocyanate in wastewater .

- Methods : It is emphasized that biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories .

- Results : Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

-

Chemistry of Organic Thiocyanates

- Field : Organic Chemistry .

- Application : Organic thiocyanates are important synthetic intermediates to access valuable sulfur-containing compounds .

- Methods : In this review, the different methods for their preparation and their synthetic applications are presented .

- Results : The literature of the last 15 years is covered, highlighting selected recent advances .

Safety And Hazards

While specific safety data for 2-Fluorobenzyl thiocyanate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Recent research has focused on the direct thiocyanation of benzylic compounds, which could potentially include 2-Fluorobenzyl thiocyanate . This new strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHUZXMXFXUMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)